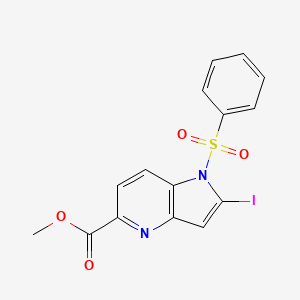
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is notable for its unique structural features, which include a phenylsulfonyl group, an iodine atom, and a carboxylic acid methyl ester group attached to an azaindole core.
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents like iodine or N-iodosuccinimide (NIS).
Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.
Esterification: The carboxylic acid group can be converted to its methyl ester form using methanol and a suitable acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, alkylation, and acylation.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction: The compound can undergo reduction reactions to remove the iodine atom or reduce the sulfonyl group.
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Common reagents used in these reactions include halogenating agents (e.g., NIS), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide).
Scientific Research Applications
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound can be used in various organic synthesis reactions, such as Suzuki-Miyaura coupling, to create more complex molecules.
Material Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester is largely dependent on its structural features. The indole core can interact with various biological targets, such as enzymes and receptors, through π-π interactions and hydrogen bonding. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards certain targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester can be compared with other indole derivatives, such as:
1-(Phenylsulfonyl)indole: Lacks the iodine atom and carboxylic acid methyl ester group, making it less versatile in certain reactions.
2-Iodoindole: Lacks the phenylsulfonyl and carboxylic acid methyl ester groups, resulting in different reactivity and applications.
Indole-3-acetic acid methyl ester: Contains a carboxylic acid methyl ester group but lacks the phenylsulfonyl and iodine groups, leading to different biological activities.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H11IN2O4S |
|---|---|
Molecular Weight |
442.2 g/mol |
IUPAC Name |
methyl 1-(benzenesulfonyl)-2-iodopyrrolo[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H11IN2O4S/c1-22-15(19)11-7-8-13-12(17-11)9-14(16)18(13)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
KAKNDHIALQXUPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


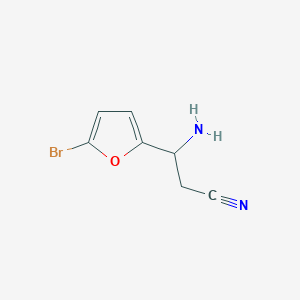
![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)

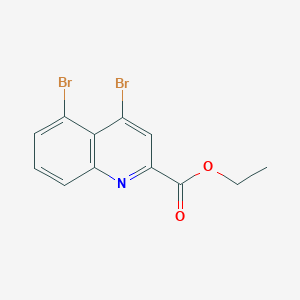
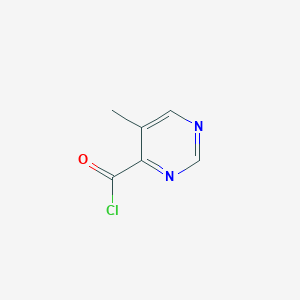
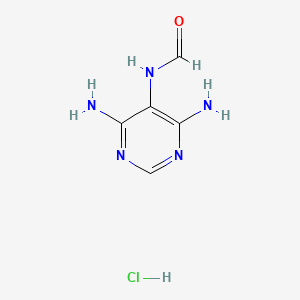
![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)
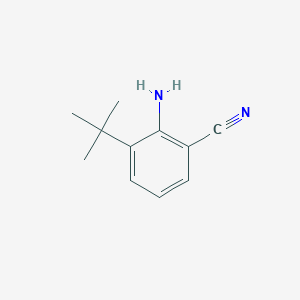
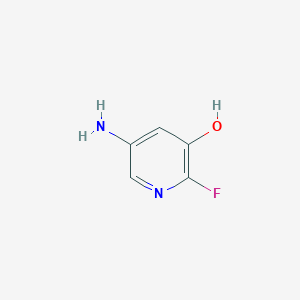
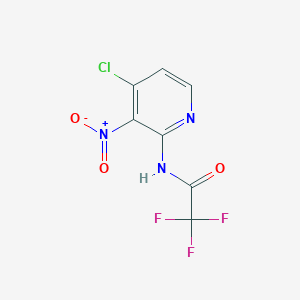


![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)

